“9-Benzyl-2,6-dichloro-9H-purine” is a chemical compound with the molecular formula C12H8Cl2N4 . It is also known by other names such as “9-benzyl-2,6-dichloropurine” and "2,6-dichloro-9-benzylpurine" .
The molecular weight of “9-Benzyl-2,6-dichloro-9H-purine” is 279.12 g/mol . The InChI code for this compound is 1S/C12H8Cl2N4/c13-10-9-11 (17-12 (14)16-10)18 (7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
. The compound’s structure can be represented by the canonical SMILES string C1=CC=C (C=C1)CN2C=NC3=C2N=C (N=C3Cl)Cl
.
“9-Benzyl-2,6-dichloro-9H-purine” is a white to pale-yellow to yellow-brown solid . It has a topological polar surface area of 43.6 Ų . The compound has a XLogP3 value of 4, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .
The compound is primarily synthesized in laboratory settings and has applications in various scientific fields, including organic chemistry, biology, and medicine. Its classification as a nucleoside analog makes it significant for research into antiviral and anticancer therapies.
The synthesis of 9-Benzyl-2,6-dichloro-9H-purine typically involves the alkylation of 2,6-dichloro-9H-purine with benzyl bromide. The general procedure is as follows:
This method can be adapted for larger-scale industrial production by optimizing reaction conditions for safety and efficiency.
The molecular structure of 9-Benzyl-2,6-dichloro-9H-purine features:
9-Benzyl-2,6-dichloro-9H-purine can participate in several chemical reactions:
The products formed depend on the specific nucleophiles used. For instance, substituting an amine could yield derivatives such as 9-benzyl-2-amino-6-chloro-9H-purine.
The mechanism of action for 9-Benzyl-2,6-dichloro-9H-purine involves its role as an antiviral agent. It has been shown to inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in viral life cycles.
Research indicates that this compound exhibits effectiveness against rhinoviruses and shows potential as an inhibitor for various cytochrome P450 enzymes, which are crucial for drug metabolism . Structure-activity relationship studies suggest that modifications at specific positions can enhance its antiviral properties.
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles for therapeutic applications.
9-Benzyl-2,6-dichloro-9H-purine has numerous applications across different scientific domains:
9-Benzyl-2,6-dichloro-9H-purine (CAS: 79064-26-9) is a trisubstituted purine derivative with the molecular formula C₁₂H₈Cl₂N₄ and a molecular weight of 279.12 g/mol. The compound features a benzyl group attached to the N9 position of the purine core, with chlorine atoms at the C2 and C6 positions. This substitution pattern differentiates it from biologically active purines like adenosine, where C6 typically bears amino or oxygen-containing groups. The solid appears as a white to off-white crystalline powder with a purity of ≥96.0% by HPLC and requires storage at -20°C in sealed conditions to prevent degradation [4]. Systematic nomenclature identifies it as 6-amino-2-chloro-9-benzylpurine, though it is commonly referenced by its substitutive name in synthetic chemistry literature. The chlorine atoms at C2 and C6 create sites for nucleophilic displacement, enabling further derivatization, while the N9-benzyl group provides steric bulk that influences molecular recognition in biological systems.
Table 1: Physicochemical Properties of 9-Benzyl-2,6-dichloro-9H-purine
Property | Value/Description |
---|---|
CAS Number | 79064-26-9 |
Molecular Formula | C₁₂H₈Cl₂N₄ |
Molecular Weight | 279.12 g/mol |
Appearance | White to off-white solid |
Purity (HPLC) | ≥96.0% |
Storage Conditions | -20°C, sealed, away from moisture |
Key Substituents | N9: Benzyl; C2: Cl; C6: Cl |
Purine scaffolds have been pivotal in drug discovery since the mid-20th century, evolving from natural nucleoside mimics to diversified synthetic analogs. The 9-benzyl-2,6-dichloro derivative emerged as a synthetic intermediate during efforts to optimize purine-based kinase inhibitors, particularly against oncology targets like Bcr-Abl. Early purine drugs (e.g., mercaptopurine) focused on antimetabolite functions, but strategic halogen substitutions at C2 and C6 later revealed advantages in modulating kinase binding affinity and overcoming resistance mutations [3]. The benzyl group at N9 represented an exploration of sterically demanding substituents to occupy hydrophobic pockets in target enzymes—a strategy validated by compounds like 2,6,9-trisubstituted purines showing nanomolar inhibition of Bcr-Abl tyrosine kinase . This compound’s historical significance lies in its role as a precursor to libraries of purines evaluated against diverse targets, including chronic myeloid leukemia (CML) and tuberculosis. For instance, 2,9-diaryl-6-carbamoylpurines derived from similar dichloropurine intermediates demonstrated potent antitubercular activity, highlighting the scaffold’s versatility against neglected diseases .
The bioactivity of purine derivatives is exquisitely sensitive to substitution patterns, governed by electronic, steric, and hydrogen-bonding interactions:
N9 Substitution: The benzyl group at N9 anchors the purine ring in a specific orientation within enzyme binding pockets. While cyclopropylmethyl groups at N9 enhance Bcr-Abl inhibition due to optimal fit in a hydrophobic cleft, the benzyl moiety’s larger steric profile may shift selectivity toward other targets. Molecular docking studies confirm that N9 substituents deeply influence interactions with the ATP-binding site of kinases, where bulkier groups can improve potency against mutant variants like Bcr-AblT³¹⁵I .
C2 and C6 Halogenation: Chlorine at C2 and C6 serves dual roles: (1) enhancing electrophilicity for nucleophilic aromatic substitution to introduce amines, alkoxides, or thiols; and (2) acting as hydrogen-bond acceptors in target binding. In Bcr-Abl inhibitors, C6 chlorine is often replaced with arylaminogroups to form key hydrogen bonds with hinge residues. Retaining chlorine at C2/C6 in the parent compound enables "late-stage functionalization," a strategy critical for generating structure-activity relationship (SAR) libraries [3].
C6 Specificity: Chlorine at C6 is a hallmark of purines targeting leukemia and solid tumors. Research indicates C6-substituted purines exhibit distinct activity profiles against liver, lung, leukemia, and colon cancer cell lines. The electron-withdrawing effect of chlorine modulates the purine ring’s electron density, enhancing interactions with catalytic lysine residues in kinases [3].
Table 2: Impact of Purine Ring Substitutions on Biological Activity
Position | Substituent Type | Target Implications | Example Activities |
---|---|---|---|
N9 | Benzyl | Hydrophobic pocket binding | Intermediate for kinase inhibitors |
C2 | Chloro | H-bond acceptor; site for derivatization | Anticancer, antitubercular precursors |
C6 | Chloro | Electrophilicity enhancer; H-bond acceptor | Broad anticancer activity [3] |
C6 | Aryl amino | H-bond donor/acceptor in kinase hinge region | Bcr-Abl inhibition |
The strategic retention of chlorine atoms at C2 and C6 in 9-benzyl-2,6-dichloro-9H-purine provides synthetic flexibility to explore diverse pharmacological space. This versatility is evidenced by derivatives showing activity against drug-resistant leukemia cell lines (e.g., KCL22 cells expressing Bcr-AblT³¹⁵I) and mycobacterial strains, underscoring its utility as a multipurpose scaffold .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4